molecular formula C72H97N21O14S B13391658 Yvmghfrwdr F

Yvmghfrwdr F

Cat. No.: B13391658
M. Wt: 1512.7 g/mol
InChI Key: SLEIICTWQFRIFM-UHFFFAOYSA-N
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Description

The compound (3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-oxobutanoic acid is a highly complex organic molecule. Compounds of this nature are often found in the field of biochemistry and pharmacology, where they play crucial roles in various biological processes and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex compound typically involves multiple steps, each requiring precise control of reaction conditions. The synthetic route may include:

    Peptide Bond Formation: This involves the coupling of amino acids using reagents like carbodiimides (e.g., dicyclohexylcarbodiimide) and coupling agents (e.g., N-hydroxysuccinimide).

    Protecting Group Strategies: Protecting groups are used to prevent unwanted reactions at specific functional groups. Common protecting groups include tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc).

    Purification: Each intermediate product is purified using techniques such as chromatography (e.g., high-performance liquid chromatography).

Industrial Production Methods

Industrial production of such compounds often involves automated peptide synthesizers, which can handle the repetitive nature of peptide bond formation. These machines can produce large quantities of the compound with high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur-containing and phenolic groups.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: Nucleophilic substitution reactions may occur at the amino groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group may yield quinones, while reduction of carbonyl groups may yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a model to study peptide bond formation and the effects of various protecting groups.

Biology

In biology, it may be used to study protein-protein interactions, enzyme-substrate interactions, and signal transduction pathways.

Medicine

In medicine, such compounds are often investigated for their potential therapeutic effects, including as enzyme inhibitors, receptor agonists or antagonists, and antimicrobial agents.

Industry

In industry, these compounds can be used in the development of new pharmaceuticals, as well as in the production of biotechnological products.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, such compounds interact with proteins, enzymes, or receptors, modulating their activity. This can involve binding to active sites, altering protein conformation, or affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Peptides: Short chains of amino acids with similar structures.

    Proteins: Larger, more complex molecules with similar functional groups.

    Peptidomimetics: Compounds that mimic the structure and function of peptides.

Uniqueness

This compound’s uniqueness lies in its specific sequence of amino acids and functional groups, which confer unique biological activity and specificity.

Properties

Molecular Formula

C72H97N21O14S

Molecular Weight

1512.7 g/mol

IUPAC Name

3-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C72H97N21O14S/c1-40(2)60(93-62(99)48(73)30-43-22-24-46(94)25-23-43)70(107)88-52(26-29-108-3)63(100)83-38-58(95)85-56(34-45-37-79-39-84-45)68(105)90-54(32-42-16-8-5-9-17-42)66(103)86-51(21-13-28-81-72(77)78)65(102)91-55(33-44-36-82-49-19-11-10-18-47(44)49)67(104)92-57(35-59(96)97)69(106)87-50(20-12-27-80-71(75)76)64(101)89-53(61(74)98)31-41-14-6-4-7-15-41/h4-11,14-19,22-25,36-37,39-40,48,50-57,60,82,94H,12-13,20-21,26-35,38,73H2,1-3H3,(H2,74,98)(H,79,84)(H,83,100)(H,85,95)(H,86,103)(H,87,106)(H,88,107)(H,89,101)(H,90,105)(H,91,102)(H,92,104)(H,93,99)(H,96,97)(H4,75,76,80)(H4,77,78,81)

InChI Key

SLEIICTWQFRIFM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NC(CCSC)C(=O)NCC(=O)NC(CC1=CNC=N1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC5=CC=CC=C5)C(=O)N)NC(=O)C(CC6=CC=C(C=C6)O)N

Origin of Product

United States

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